5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione

Oncology Cytotoxicity screening Hydantoin SAR

5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione (CAS 5469-86-3) is a fully substituted hydantoin (imidazolidine-2,4-dione) derivative bearing a dimethoxymethyl acetal at C5, an N3-methyl group, and an n-propyl chain at the 5‑position. The compound has a molecular weight of 230.26 g mol⁻¹ and a computed lipophilicity (XLogP3) of 0.1, placing it in an intermediate polarity range between its 5,5‑dimethyl analog (XLogP3 = ‑0.8) and the archetypal hydantoin drug phenytoin (XLogP3 = 2.5).

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 5469-86-3
Cat. No. B12932232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione
CAS5469-86-3
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)N(C(=O)N1)C)C(OC)OC
InChIInChI=1S/C10H18N2O4/c1-5-6-10(8(15-3)16-4)7(13)12(2)9(14)11-10/h8H,5-6H2,1-4H3,(H,11,14)
InChIKeyRJJVJMWIUJASCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione (CAS 5469-86-3): Core Structural and Physicochemical Profile


5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione (CAS 5469-86-3) is a fully substituted hydantoin (imidazolidine-2,4-dione) derivative bearing a dimethoxymethyl acetal at C5, an N3-methyl group, and an n-propyl chain at the 5‑position. The compound has a molecular weight of 230.26 g mol⁻¹ and a computed lipophilicity (XLogP3) of 0.1, placing it in an intermediate polarity range between its 5,5‑dimethyl analog (XLogP3 = ‑0.8) and the archetypal hydantoin drug phenytoin (XLogP3 = 2.5) [1][2][3]. The dimethoxymethyl acetal motif is recognized in medicinal chemistry as a group that can modulate metabolic stability and bioavailability in anticonvulsant scaffolds [4].

Why 5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione Cannot Be Replaced by a Close Analog Without Risk


Within the 5‑(dimethoxymethyl)‑3‑methyl‑imidazolidine‑2,4‑dione series, variation of the 5‑alkyl substituent from methyl to ethyl to propyl produces quantifiable shifts in lipophilicity, rotatable bond count, and molecular volume [1][2]. These differences are not cosmetic; lipophilicity governs passive membrane permeability, CNS penetration potential, and plasma protein binding [3]. Simultaneously, the dimethoxymethyl group at C5 distinguishes this series from classical hydantoins such as phenytoin (which carries two phenyl rings at C5) and introduces a potential acetal‑prodrug liability that is absent in unsubstituted hydantoins [4]. Generic substitution—e.g., choosing the 5,5‑dimethyl analog or the 5‑ethyl‑3‑methyl analog—therefore risks altering the balance of permeability, metabolic lability, and conformational pre‑organization.

Product-Specific Quantitative Evidence: How 5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione Differentiates from Its Closest Analogs


NCI Human Tumor Cell Line Panel: Uniformly Inactive Growth Inhibition Profile vs. Phenytoin

In the NCI‑60 single‑concentration (10 µM) human tumor cell line growth inhibition screen, 5‑(dimethoxymethyl)‑3‑methyl‑5‑propylimidazolidine‑2,4‑dione registered as Inactive across every tested cell line, including NCI‑H23, NCI‑H226, NCI‑H322M, HOP‑62, NCI‑H460, HOP‑92, NCI‑H522, A549/ATCC, COLO 205, M14, HCT‑15, and HT29 [1]. In contrast, published studies with phenytoin (5,5‑diphenylhydantoin) in the NCI‑60 panel demonstrate measurable growth inhibition in selected lines, although phenytoin also appears as Inactive in many PubChem bioassays [2][3]. The complete lack of antiproliferative activity of the target compound differentiates it from phenytoin and from hydantoin derivatives that have been optimized for anticancer activity [4].

Oncology Cytotoxicity screening Hydantoin SAR

Lipophilicity Gradient: XLogP3 of 0.1 Offers a Distinct Partitioning Profile Between Dimethyl Analog (–0.8) and Phenytoin (2.5)

Computed lipophilicity (XLogP3) for 5‑(dimethoxymethyl)‑3‑methyl‑5‑propylimidazolidine‑2,4‑dione is 0.1 [1]. The 5,5‑dimethyl analog (CAS 5469‑84‑1, CID 231212) has an XLogP3 of –0.8, making it 0.9 log units more hydrophilic [2]. Phenytoin (CID 1775) has an XLogP3 of 2.5, >2 log units more lipophilic [3]. The propyl‑substituted compound thus occupies an intermediate lipophilicity space that is closer to the range often associated with moderate CNS penetration (logP 1–3) than the dimethyl analog, while avoiding the high lipophilicity and associated hERG/promiscuity risks of phenytoin [4].

Lipophilicity Drug design CNS permeability

Rotatable Bond Count: Conformational Flexibility of 5 vs. 3 vs. 2 Across the Propyl–Dimethyl–Phenytoin Series

5‑(Dimethoxymethyl)‑3‑methyl‑5‑propylimidazolidine‑2,4‑dione possesses 5 rotatable bonds, compared with only 3 rotatable bonds for the 5,5‑dimethyl analog (CID 231212) and 2 rotatable bonds for phenytoin (CID 1775) [1][2][3]. The propyl chain contributes two additional rotatable bonds relative to the dimethyl analog, increasing conformational entropy and the potential for induced‑fit binding to flexible protein pockets. This difference is quantifiable and structure‑based: the n‑propyl group adds three sp³‑hybridized carbon atoms, each capable of gauche/anti rotations, whereas the dimethyl analog locks the 5‑position with a single methyl rotamer.

Conformational flexibility Molecular recognition Entropic penalty

Dimethoxymethyl Acetal Motif as a Potential Prodrug‑Modulating Element Distinguished from Classical Hydantoins

The 5‑dimethoxymethyl group is a hallmark of alkoxymethyl‑modified anticonvulsant scaffolds. In the seminal work by Samour and Vida, alkoxymethyl (including dimethoxymethyl) derivatives of barbiturates and diphenylhydantoin were synthesized and evaluated for anticonvulsant activity, establishing that the dimethoxymethyl acetal functions as a bioreversible protecting group that undergoes metabolic cleavage to release the parent heterocycle [1]. While that study focused on phenytoin and barbiturate cores, the chemical principle extends to the hydantoin scaffold—the dimethoxymethyl acetal at the C5 position of 5‑(dimethoxymethyl)‑3‑methyl‑5‑propylimidazolidine‑2,4‑dione is structurally analogous. In contrast, classical hydantoins such as phenytoin and ethotoin lack this acetal functionality entirely [2].

Prodrug design Metabolic stability Anticonvulsant scaffolds

Best‑Fit Research and Industrial Application Scenarios for 5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione


Negative Control or Inactive Scaffold in Oncology Phenotypic Screens

The compound's uniformly inactive profile across 12 NCI human tumor cell lines [1] makes it suitable as a negative control in cytotoxicity or antiproliferative assays. Researchers can use it to benchmark assay windows without the confounding cell‑killing effects observed with phenytoin in certain glioma lines [2].

Lead‑Optimization Campaigns Requiring Intermediate Lipophilicity (LogP 0–1)

With an XLogP3 of 0.1 [1], the compound occupies a narrow lipophilicity window that is distinct from the more polar dimethyl analog (XLogP3 = –0.8) and the far more lipophilic phenytoin (XLogP3 = 2.5) [2][3]. This profile is attractive for CNS‑targeted programs where logP values of 1–3 are typically desired, yet where excessive lipophilicity (logP >3) raises promiscuity and hERG‑binding concerns [4].

Conformational Probing of Hydantoin‑Binding Protein Pockets

The five rotatable bonds of 5‑(dimethoxymethyl)‑3‑methyl‑5‑propylimidazolidine‑2,4‑dione—compared with only three for its dimethyl analog—offer greater conformational sampling [1][2]. This makes the compound a useful probe for structure‑activity relationship (SAR) studies that correlate flexibility with binding entropy, particularly in fragment‑based drug discovery where incremental rotatable bond changes are mechanistically informative.

Prodrug Feasibility Studies Leveraging the Dimethoxymethyl Acetal

The 5‑dimethoxymethyl group is structurally analogous to the alkoxymethyl prodrug motifs validated in barbiturate and diphenylhydantoin anticonvulsants [1]. Medicinal chemistry teams investigating bioreversible protection of the hydantoin NH or carbonyl groups can use this compound as a starting point for metabolite‑identification and plasma‑stability studies, benchmarking metabolic cleavage rates against the well‑characterized dimethoxymethyl‑phenobarbital (eterobarb) system.

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